![molecular formula C12H15N3 B1387521 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1172411-93-6](/img/structure/B1387521.png)
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, or 1-(2,3-dimethylphenyl)pyrazol-5-ylmethylamine, is a pyrazolamine molecule that is used in various scientific research applications. It is a nitrogenous heterocyclic compound with a molecular weight of 185.24 g/mol. 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a white, crystalline solid that is soluble in water and has a melting point of 101-102°C.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is used in various scientific research applications, including drug discovery, pharmaceuticals, and biochemistry. It is used as a ligand in the synthesis of various heterocyclic compounds and as a reagent in the synthesis of other compounds. It is also used as a catalyst in the synthesis of polymers and as a stabilizer in the synthesis of peptides.
Mechanism of Action
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine acts as a ligand in the synthesis of various heterocyclic compounds. It binds to metal ions, such as zinc and nickel, to form complexes that are used in the synthesis of other compounds. It also acts as a reagent in the synthesis of polymers and as a stabilizer in the synthesis of peptides.
Biochemical and Physiological Effects
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine has not been tested for its biochemical and physiological effects. It is generally regarded as a safe compound and is not expected to have any adverse effects.
Advantages and Limitations for Lab Experiments
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a versatile compound that is easy to synthesize, stable, and non-toxic. It is soluble in water and has a relatively low melting point, making it suitable for use in a variety of laboratory experiments. However, it is not suitable for use in experiments involving the synthesis of peptides, as it may destabilize the peptide bonds.
Future Directions
In the future, 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine could be used in the development of new drugs, particularly those that target metal-ion binding sites. It could also be used in the development of new polymers and peptides. Additionally, further research could be done to determine the biochemical and physiological effects of the compound, as well as its potential uses in other areas of scientific research.
properties
IUPAC Name |
2-(2,3-dimethylphenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-5-4-6-11(10(8)3)15-12(13)7-9(2)14-15/h4-7H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTETTZLRWDEFDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=N2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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